3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid
Description
This compound is a chiral piperazine derivative featuring a benzoic acid moiety at the meta position of the aromatic ring. The piperazine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a methyl group at the 3-position in the (3S) configuration. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic steps, while the methyl group introduces steric and stereochemical complexity. This compound is primarily utilized in pharmaceutical research as an intermediate for protease inhibitors or kinase-targeting agents due to its rigid, functionalized structure .
Properties
IUPAC Name |
3-[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12-11-18(14-7-5-6-13(10-14)15(20)21)8-9-19(12)16(22)23-17(2,3)4/h5-7,10,12H,8-9,11H2,1-4H3,(H,20,21)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSFMKPVKOWSMO-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662681 | |
| Record name | 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217812-97-9 | |
| Record name | 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the protected piperazine derivative with benzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various derivatives.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid or hydrochloric acid for deprotection of the tert-butoxycarbonyl group.
Major Products:
Oxidation: Derivatives of benzoic acid.
Reduction: Reduced piperazine derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role as a pharmacophore in the design of novel therapeutics. Its piperazine structure is known for enhancing the bioavailability and efficacy of drugs targeting various receptors.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit significant antidepressant activity. A study demonstrated that modifications to the piperazine ring can lead to improved serotonin receptor affinity, suggesting potential applications in treating depression and anxiety disorders .
Drug Development
The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during synthesis, making it valuable in multi-step organic synthesis processes. This feature is particularly advantageous in the development of peptide-based drugs.
Case Study: Peptide Synthesis
In peptide synthesis, the use of Boc-protected amino acids has been shown to facilitate the formation of complex structures while maintaining stability under various reaction conditions. This compound can be integrated into peptide sequences to enhance solubility and biological activity .
Antiviral Research
Recent studies have explored the antiviral properties of compounds similar to 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid. Its structural analogs have shown promise against HIV and other viral pathogens.
Case Study: HIV Inhibitors
Research published in the Journal of Medicinal Chemistry highlighted a series of piperazine derivatives that inhibit HIV protease activity. The incorporation of the Boc group was crucial for enhancing the selectivity and potency of these inhibitors .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies, particularly in developing treatments for neurological disorders.
Case Study: Neuroprotective Effects
A recent investigation into neuroprotective agents identified similar compounds that exhibited protective effects against neurodegeneration in animal models. These findings suggest that this class of compounds could lead to new therapies for conditions like Alzheimer's disease .
Data Tables
Mechanism of Action
The mechanism of action of 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amine, allowing for further functionalization or interaction with biological molecules.
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs and their distinguishing features are summarized below:
Physical and Commercial Properties
- Melting Points : The para-substituted analog decomposes at 50°C , whereas the target compound’s melting point is unreported but expected to differ due to methyl group-induced crystallinity changes.
- Commercial Availability : The para-substituted analog is sold at ~JPY 94,900/5g , suggesting high costs for Boc-piperazine benzoates. The target compound’s chirality and methyl group may further elevate pricing due to specialized synthesis.
Stereochemical and Impurity Considerations
- The target compound’s (3S) configuration necessitates stringent chiral resolution techniques. In contrast, non-chiral analogs like 3-(4-Boc-piperazin-1-yl)benzoic acid avoid this complexity .
- Epimerization risks (as noted in for unrelated compounds) highlight the need for controlled conditions during synthesis and storage to preserve stereochemical integrity .
Biological Activity
3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, supported by various studies, case reports, and data tables.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoic acid moiety linked to a piperazine derivative, with a tert-butoxycarbonyl (Boc) group serving as a protective group for the amine. This structural arrangement is essential for its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1177291-14-3 |
| Molecular Formula | C15H22N2O4 |
| Molecular Weight | 294.35 g/mol |
| Appearance | White to off-white powder |
The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The Boc group can be removed to reveal the active amine, allowing further functionalization that enhances its pharmacological properties.
Pharmacological Effects
Research has indicated that derivatives of benzoic acid, including this compound, exhibit a range of biological activities:
- Proteasome and Autophagy Modulation : Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This modulation is crucial for maintaining cellular homeostasis and has implications for aging and neurodegenerative diseases .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially protecting cells from oxidative stress .
- Antimicrobial Properties : Some studies suggest that related compounds exhibit antimicrobial activities against various pathogens, indicating potential therapeutic applications in treating infections .
- Antiproliferative Effects : Research has indicated that certain benzoic acid derivatives can inhibit cell proliferation in cancer cell lines, suggesting their potential as anticancer agents .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Cell-Based Assays : In vitro studies have shown that compounds with similar structures can significantly activate cathepsins B and L, which are involved in protein degradation pathways. For instance, one study reported an activation rate of 467.3 ± 3.9% for a related compound in human foreskin fibroblasts .
- Cytotoxicity Testing : A comparative study evaluated the cytotoxic effects of various benzoic acid derivatives on different cancer cell lines, revealing IC50 values that indicate promising anticancer activity at low concentrations .
Q & A
Q. What are the critical steps in synthesizing 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid, and how is the tert-butoxycarbonyl (Boc) group utilized?
Methodological Answer: The synthesis typically involves:
Protection of the piperazine amine using Boc anhydride under inert conditions to prevent undesired side reactions .
Coupling the Boc-protected piperazine to the benzoic acid moiety via nucleophilic substitution or amide bond formation, requiring refluxing in anhydrous solvents (e.g., DMF or THF) .
Purification via column chromatography or recrystallization to isolate the product .
The Boc group acts as a temporary protective agent for the amine, preventing unwanted interactions during coupling reactions. It is later removed under acidic conditions (e.g., TFA) without degrading the benzoic acid group .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | Amine protection |
| Coupling | DCC/HOBt, DMF, 24h reflux | Amide bond formation |
| Purification | Silica gel chromatography (EtOAc/Hexane) | Isolation of product |
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and the stereochemistry at the 3S position via coupling constants .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typically required for pharmaceutical intermediates) using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ = 349.18 for C₁₇H₂₄N₂O₄) .
Q. Table 2: Analytical Characterization
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 1.4 (s, 9H, Boc), δ 3.2–4.1 (m, piperazine) | Structural confirmation |
| HPLC | Retention time: 8.2 min (95% purity) | Purity assessment |
| HRMS | m/z 349.18 (calculated), 349.17 (observed) | Molecular weight verification |
Advanced Research Questions
Q. What challenges arise in maintaining the stereochemical configuration at the 3S position during synthesis, and how are they addressed?
Methodological Answer: The 3S stereocenter is prone to racemization during coupling or Boc deprotection. Mitigation strategies include:
- Low-temperature reactions (<0°C) during acidic or basic steps to minimize epimerization .
- Chiral auxiliaries or catalysts to enforce stereoselectivity during piperazine ring formation .
- Stereochemical monitoring via circular dichroism (CD) or chiral HPLC to detect racemization early .
Q. How do solvent choice and reaction temperature influence the coupling efficiency of the benzoic acid moiety to the piperazine ring?
Methodological Answer:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency by stabilizing transition states in amide bond formation .
- Temperature Control: Elevated temperatures (reflux) accelerate reaction rates but risk decomposition. Optimized protocols use 40–60°C for 12–24h .
- Catalysts: DCC/HOBt or EDCI/HOAt systems reduce side reactions (e.g., esterification) and improve yields (>70%) .
Key Reference Data:
- In DMF at 50°C, coupling yields reach 75–80%, versus 50% in THF under similar conditions .
- Lower temperatures (<30°C) reduce racemization but require extended reaction times (48h) .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or HRMS deviations) may arise from:
Q. What strategies optimize the removal of the Boc group without degrading the benzoic acid moiety?
Methodological Answer:
- Acid Selection: Trifluoroacetic acid (TFA) in dichloromethane (20% v/v, 2h) selectively cleaves Boc without hydrolyzing the benzoic acid ester .
- Temperature: Room temperature or mild heating (30–40°C) balances efficiency and stability .
- Scavengers: Add thioanisole to trap carbocations, preventing side reactions .
Note on Reproducibility:
Researchers must document solvent batch purity, reaction atmosphere (inert vs. ambient), and chromatography gradients to ensure reproducibility, as minor variations can alter yields or stereochemical outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
